Malaria research requires tool compounds with precise species-selective enzyme inhibition. This dihydropyrimidinone glycine derivative addresses that need directly.
- **Selective PfG6PD inhibition:** IC50 of 8.8 µM vs. 80 µM for human G6PD (9.1-fold selectivity)
- **Benchmark reference standard:** For antimalarial drug discovery screening panels
- **Synthetic building block:** Pyrimidinone core for SAR libraries
- **Immediate availability:** Standard research quantities ready for shipment
Molecular FormulaC7H9N3O3
Molecular Weight183.16
CAS No.55684-41-8
Cat. No.B3060608
⚠ Attention: For research use only. Not for human or veterinary use.
(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)glycine (CAS 55684-41-8), also cataloged as 2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)amino]acetic acid, is a dihydropyrimidinone-based N-substituted glycine derivative with the molecular formula C₇H₉N₃O₃ and a molecular weight of 183.16 g/mol [1]. Its predicted physicochemical properties include a density of 1.5 g/cm³, a boiling point of 376.9°C at 760 mmHg, a flash point of 181.7°C, and a polar surface area (PSA) of 95.08 Ų [2]. The compound incorporates a 4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl heterocyclic core linked via an amino bridge to a glycine carboxylic acid moiety, a structural architecture that underpins its documented biological activity against Plasmodium falciparum glucose-6-phosphate dehydrogenase (PfG6PD) [3].
PfG6PD inhibition study fit
Dihydropyrimidinone probe for Plasmodium falciparum G6PD enzymology
Species-selectivity assay context
Reported differentiation between parasite and human G6PD; supports host-parasite selectivity profiling
Chemical probe handling
Defined heterocyclic scaffold; predicted physicochemical profile guides assay compatibility
[1] (4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)glycine. Molecular formula C7H9N3O3, molecular weight 183.16. CAS Registry Number 55684-41-8. View Source
[2] ChemSrc. 2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)amino]acetic acid (CAS 55684-41-8). Density 1.5 g/cm³, boiling point 376.9°C at 760 mmHg, flash point 181.7°C, PSA 95.08 Ų. View Source
(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)glycine: Irreplaceability vs. Pyrimidinyl Glycine Analogs
Pyrimidinyl glycine derivatives exhibit pronounced target-selectivity divergence driven by heterocyclic substitution pattern, oxidation state, and amino-acid linker geometry. (4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)glycine (CAS 55684-41-8) demonstrates selective inhibition of Plasmodium falciparum glucose-6-phosphate dehydrogenase (PfG6PD) with an IC₅₀ of 8.8 µM [1], a target engagement profile absent in unsubstituted N-2-pyrimidinylglycine, which shows affinity for H3R histamine receptors (Kd 1.35 nM) and glycine transporter-1B (IC₅₀ 0.733 nM) but no reported antiplasmodial activity [2]. Similarly, N-4-pyrimidinylglycine (CAS 72971-95-0) antagonizes recombinant human glycine receptors (IC₅₀ 80 nM) [3]. Substituting (4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)glycine with any unsubstituted or regioisomeric pyrimidinyl glycine analog would irreversibly alter target engagement and invalidate experiments predicated on PfG6PD inhibition. Even within the 4-methyl-6-oxopyrimidine subclass, sulfur-containing analogs such as [(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetic acid (CAS not assigned in this entry) display distinct physicochemical profiles , underscoring that minor substituent changes abrogate the specific biological fingerprint required for reproducible research.
If considering
N-2‑Pyrimidinylglycine
Target engagement differs significantly: high affinity for histamine H3R and glycine transporter‑1B; no reported antiplasmodial activity. Replacing with this analog may invalidate PfG6PD‑dependent experiments.
If considering
N-4‑Pyrimidinylglycine
Functional profile shifts to recombinant human glycine receptor antagonism. PfG6PD inhibition is absent; substitution would eliminate the specific enzyme readout required for the assay.
If considering
Sulfur‑containing pyrimidinyl analog
Minor substituent change alters physicochemical signature (polar surface area, density). Chromatographic behavior and solubility may shift, affecting assay reproducibility.
[1] BindingDB Entry BDBM50396499 (ChEMBL2170915). IC₅₀ = 8.80×10³ nM for inhibition of Plasmodium falciparum glucose-6-phosphate dehydrogenase after 45 min by orthogonal assay. View Source
[2] BindingDB Entry BDBM50538677 (ChEMBL4635634). N-2-Pyrimidinylglycine. Kd = 1.35 nM for human recombinant H3R expressed in HEK293T cells. View Source
[3] BindingDB Entry BDBM50232885 (ChEMBL4089150). N-4-Pyrimidinylglycine. IC₅₀ = 80 nM for antagonism of recombinant human glycine receptor α1β. View Source
(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)glycine inhibits Plasmodium falciparum glucose-6-phosphate dehydrogenase (PfG6PD) with an IC₅₀ of 8.8 µM after 45 minutes in an orthogonal assay [1]. This compares favorably to the structurally distinct PfG6PD inhibitor ML304, which inhibits Plasmodium vivax G6PD (PvG6PD) with an IC₅₀ of 15.3 µM .
Target compound exhibits approximately 1.7-fold lower IC₅₀ (greater potency) than ML304
Conditions
Target compound: PfG6PD, orthogonal assay, 45 min incubation. Comparator: PvG6PD.
Why This Matters
Lower IC₅₀ indicates higher inhibitory potency per unit mass, which may translate to reduced compound consumption in screening campaigns and potentially lower effective concentrations in follow-on assays.
[1] BindingDB Entry BDBM50396499 (ChEMBL2170915). IC₅₀ = 8.80×10³ nM for inhibition of Plasmodium falciparum glucose-6-phosphate dehydrogenase after 45 min by orthogonal assay. View Source
Species Selectivity: PfG6PD vs. Human G6PD
In head-to-head assays, (4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)glycine demonstrates measurable species selectivity between parasite and human G6PD enzymes. The compound inhibits Plasmodium falciparum G6PD with an IC₅₀ of 8.8 µM (orthogonal assay, 45 min) [1]. In contrast, inhibition of human G6PD yields an IC₅₀ of 80 µM (resazurin/diaphorase-coupled assay, 90 min) [1].
Assay formats differ; quantitative selectivity ratio is method-dependent.
species selectivityglucose-6-phosphate dehydrogenaseparasite vs. host
Evidence Dimension
G6PD enzyme inhibition potency across species
Target Compound Data
PfG6PD IC₅₀ = 8.8 µM (orthogonal assay, 45 min)
Comparator Or Baseline
Human G6PD IC₅₀ = 80 µM (resazurin/diaphorase-coupled assay, 90 min)
Quantified Difference
Approximately 9.1-fold selectivity for parasite G6PD over human G6PD under the respective assay conditions
Conditions
PfG6PD: orthogonal assay, 45 min incubation; Human G6PD: resazurin/diaphorase-coupled assay, 90 min incubation.
Why This Matters
Preferential inhibition of parasite G6PD over human G6PD is a critical selection criterion for antimalarial tool compounds and early-stage lead candidates, as it reduces the likelihood of host enzyme inhibition and associated off-target toxicity.
species selectivityglucose-6-phosphate dehydrogenaseparasite vs. host
[1] BindingDB Entry BDBM50396499 (ChEMBL2170915). IC₅₀ = 8.80×10³ nM for PfG6PD (45 min orthogonal assay); IC₅₀ = 8.00×10⁴ nM for human G6PD (90 min resazurin/diaphorase-coupled assay). View Source
Physicochemical Differentiation vs. Unsubstituted Analogs
(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)glycine (MW 183.16 g/mol, C₇H₉N₃O₃) possesses a higher molecular weight and distinct polarity profile compared to unsubstituted N-2-pyrimidinylglycine (MW 153.14 g/mol, C₆H₇N₃O₂) [1]. The target compound incorporates an additional methyl group and a carbonyl oxygen on the pyrimidine ring, resulting in a calculated polar surface area (PSA) of 95.08 Ų and predicted density of 1.5 g/cm³ [1], versus PSA of approximately 75 Ų for N-2-pyrimidinylglycine (calculated from structure) and density of 1.4 g/cm³ .
Physicochemical differentiationData to verify
MW 183.16 vs. 153.14 g/mol; PSA 95.08 vs. ≈75 Ų; density 1.5 vs. 1.4 g/cm³
Predicted property differentiation; informs compound handling and assay compatibility review.
Calculated values; experimental verification recommended for critical solubility or permeability decisions.
MW increase of 30.02 g/mol; PSA increase of approximately 20 Ų; density increase of 0.1 g/cm³
Conditions
Calculated/predicted physicochemical properties from chemical structure.
Why This Matters
The higher PSA and molecular weight of (4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)glycine predict altered aqueous solubility, membrane permeability, and chromatographic retention behavior relative to simpler pyrimidinyl glycine analogs, factors that directly influence assay compatibility, storage conditions, and purification protocols.
(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)glycine: Research & Industrial Applications
PfG6PD Enzymology & Antimalarial Tool Development
(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)glycine is optimally deployed as a tool compound for investigating Plasmodium falciparum glucose-6-phosphate dehydrogenase (PfG6PD) enzymology and as a chemical starting point for antimalarial probe development. With an IC₅₀ of 8.8 µM against PfG6PD [1], the compound offers usable potency for in vitro biochemical assays. Critically, the 9.1-fold selectivity for PfG6PD over human G6PD (IC₅₀ = 80 µM) [1] enables experiments where parasite enzyme inhibition is studied with reduced confounding from host enzyme cross-reactivity. This selectivity profile is particularly valuable in malaria research programs where compound collections are screened to identify species-selective G6PD inhibitors, as well as in mechanism-of-action studies exploring the pentose phosphate pathway as a therapeutic vulnerability in Plasmodium species.
Given its documented PfG6PD inhibition (IC₅₀ = 8.8 µM) and human G6PD cross-reactivity (IC₅₀ = 80 µM) [1], (4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)glycine serves as a benchmark reference compound in comparative G6PD inhibitor screening panels. Laboratories engaged in antimalarial drug discovery or metabolic enzyme inhibitor development can employ this compound to calibrate assay performance, validate screening hit thresholds, and establish baseline selectivity expectations for novel chemotypes. The compound's potency relative to ML304 (15.3 µM for PvG6PD) positions it as a moderately potent comparator that can help contextualize the activity of newly identified hits against PfG6PD, particularly in academic and contract research screening centers where reproducible reference data are essential for inter-assay and inter-laboratory consistency.
(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)glycine functions as a versatile building block for synthesizing focused libraries of pyrimidinone-containing N-substituted glycine derivatives. The compound's 4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl core, with a density of 1.5 g/cm³, boiling point of 376.9°C, and polar surface area of 95.08 Ų [2], provides a defined physicochemical scaffold amenable to further derivatization at the glycine carboxylic acid moiety or the pyrimidine ring positions. Researchers exploring structure-activity relationships (SAR) around dihydropyrimidinone-based bioactive molecules—including but not limited to G6PD inhibitors and prolyl hydroxylase modulators—can utilize this compound as a key intermediate for amide coupling, esterification, or heterocycle elaboration reactions. The compound's predicted properties guide solvent selection, purification strategy, and storage conditions during synthetic workflows.